![molecular formula C19H25N3O6S B2573659 N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-50-1](/img/new.no-structure.jpg)
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C19H25N3O6S and its molecular weight is 423.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a complex organic compound belonging to the class of quinazoline derivatives. This compound exhibits significant biological activity, particularly in the fields of oncology and pharmacology. This article summarizes its biological properties based on various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N3O6S, with a molecular weight of approximately 443.48 g/mol. The compound features several functional groups that contribute to its biological activity, including a quinazoline core and a sulfanylidene moiety.
Key Structural Features:
Feature | Description |
---|---|
Molecular Weight | 443.48 g/mol |
Molecular Formula | C21H21N3O6S |
Functional Groups | Quinazoline derivative, sulfanylidene, dioxole |
LogP | 1.8976 |
Polar Surface Area | 84.613 Ų |
Anticancer Properties
Research indicates that quinazoline derivatives, including the compound in focus, exhibit antiproliferative and antiangiogenic properties. In vitro studies have demonstrated that compounds with similar structures can inhibit the growth of various cancer cell lines:
- Cytotoxicity: The compound shows cytotoxic effects against human carcinoma cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The IC50 values for related compounds range from 8.8 µM to over 40 µM, indicating significant potency in inhibiting cell proliferation .
- Mechanism of Action: The proposed mechanism involves the inhibition of the VEGFR-2 tyrosine kinase receptor, which plays a critical role in angiogenesis. This inhibition leads to reduced tumor growth and metastasis .
Apoptotic Induction
Flow cytometry analyses have revealed that this class of compounds can induce apoptosis in cancer cells. For instance, certain derivatives have been shown to trigger apoptosis rates of up to 30% in MCF-7 cells through mechanisms involving DNA fragmentation and cell cycle arrest .
Study on Quinazoline Derivatives
A study published in Pharmaceutical Research evaluated various benzo[g]quinazoline derivatives for their biological activities. Among these compounds, several demonstrated significant anticancer activity with IC50 values comparable to established chemotherapeutics like doxorubicin . The study highlighted the importance of structural modifications in enhancing biological efficacy.
Interaction Studies
Another research effort focused on the interaction of quinazoline derivatives with specific biological targets. Molecular docking studies indicated favorable interactions between these compounds and the ATP-binding site of VEGFR-2, providing insights into their potential as targeted therapies .
Summary of Findings
The biological activity of this compound suggests that it could serve as a promising candidate for further development in cancer therapy. Its ability to inhibit key pathways involved in tumor growth and angiogenesis positions it as an important subject for future pharmacological studies.
Propiedades
Número CAS |
688053-50-1 |
---|---|
Fórmula molecular |
C19H25N3O6S |
Peso molecular |
423.48 |
Nombre IUPAC |
N-(2,2-dimethoxyethyl)-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C19H25N3O6S/c1-25-17(26-2)10-20-16(23)6-4-3-5-7-22-18(24)12-8-14-15(28-11-27-14)9-13(12)21-19(22)29/h8-9,17H,3-7,10-11H2,1-2H3,(H,20,23)(H,21,29) |
Clave InChI |
RDWCNCBLDCURAW-UHFFFAOYSA-N |
SMILES |
COC(CNC(=O)CCCCCN1C(=O)C2=CC3=C(C=C2NC1=S)OCO3)OC |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.